molecular formula C13H14N2O B2688978 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine CAS No. 869945-02-8

1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine

Cat. No.: B2688978
CAS No.: 869945-02-8
M. Wt: 214.268
InChI Key: MSFDAKMISBBZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound features a pyridine ring linked to a phenyl ring through an ether linkage, with an ethanamine group attached to the phenyl ring. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction between 4-bromoanisole and 3-hydroxypyridine, followed by the reduction of the resulting intermediate to yield the target compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine
  • 4-(Pyridin-3-yloxy)benzylamine
  • 4-(Pyridin-3-yloxy)phenylmethanamine

Uniqueness: 1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine stands out due to its unique ether linkage between the pyridine and phenyl rings, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

1-(4-pyridin-3-yloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(14)11-4-6-12(7-5-11)16-13-3-2-8-15-9-13/h2-10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFDAKMISBBZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.